1-(2-Bromo-3-trifluoromethyl-phenyl)-ethanone
Description
1-(2-Bromo-3-trifluoromethyl-phenyl)-ethanone is a halogenated aromatic ketone featuring a bromine atom at the ortho position and a trifluoromethyl group at the meta position relative to the acetyl group. This combination of electron-withdrawing substituents (Br and CF₃) confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNBSYMWPAHDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-trifluoromethyl-phenyl)-ethanone can be synthesized through several methods. One common approach involves the bromination of 3-trifluoromethylacetophenone using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-(2-Bromo-3-trifluoromethyl-phenyl)-ethanone may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors can enhance the reaction rate and yield, making the process more economical and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3-trifluoromethyl-phenyl)-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction Reactions: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in diethyl ether or tetrahydrofuran.
Oxidation Reactions: Potassium permanganate in aqueous or acidic conditions, chromium trioxide in acetic acid.
Major Products Formed:
Substitution Reactions: Products include azides, thiols, and ethers.
Reduction Reactions: The primary product is the corresponding alcohol.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Pharmaceutical Applications
1-(2-Bromo-3-trifluoromethyl-phenyl)-ethanone is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in creating neuroprotective agents and other therapeutic drugs.
Case Study: Neuroprotective Compounds
Research has demonstrated that derivatives of this compound can be transformed into chiral building blocks for neuroprotective drugs. For instance, the compound can be converted into (R)-1-[3-(trifluoromethyl)phenyl]ethanol, which is a precursor for neuroprotective agents like azetidine derivatives .
Agrochemical Applications
The compound serves as an important intermediate in the production of agrochemicals, particularly fungicides and herbicides. One notable application is its role in synthesizing trifluoxystrobin, a widely used fungicide known for its effectiveness against a broad spectrum of fungal pathogens.
Production Process
The synthesis of trifluoxystrobin from 1-(2-Bromo-3-trifluoromethyl-phenyl)-ethanone involves several chemical transformations, including halogenation and condensation reactions. Efficient synthetic routes are essential to minimize by-products and enhance yield, making this compound valuable in agrochemical formulations .
Organic Synthesis
In organic chemistry, 1-(2-Bromo-3-trifluoromethyl-phenyl)-ethanone acts as a building block for various synthetic pathways. Its reactivity allows it to participate in electrophilic aromatic substitution reactions, enabling the introduction of diverse functional groups.
Synthetic Versatility
The bromine atom in the compound enhances its electrophilic character, facilitating nucleophilic attacks by various reagents. This property is exploited to create complex molecules with potential biological activity.
Material Science
Emerging research indicates potential applications of 1-(2-Bromo-3-trifluoromethyl-phenyl)-ethanone in material science, particularly in developing novel polymers and coatings with enhanced properties due to the trifluoromethyl group.
Properties of Interest
The incorporation of trifluoromethyl groups into polymer matrices can significantly improve thermal stability and chemical resistance, making them suitable for high-performance applications .
Comparative Analysis Table
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Pharmaceuticals | Neuroprotective agents | Chiral building blocks for drug synthesis |
| Agrochemicals | Trifluoxystrobin production | Effective against a wide range of fungi |
| Organic Synthesis | Building block for complex molecules | High reactivity facilitates diverse reactions |
| Material Science | Novel polymers and coatings | Enhanced thermal stability and chemical resistance |
Mechanism of Action
The mechanism by which 1-(2-Bromo-3-trifluoromethyl-phenyl)-ethanone exerts its effects depends on the specific application. In biochemical studies, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The ortho-bromo and meta-CF₃ groups in the target compound create steric hindrance and electronic deactivation, reducing nucleophilic aromatic substitution rates compared to para-substituted analogs like 1-(4-bromo-2-fluorophenyl)ethanone .
- Trifluoromethyl Impact: The CF₃ group increases electrophilicity of the ketone, enhancing reactivity in condensation reactions (e.g., Claisen-Schmidt) compared to non-fluorinated analogs .
Physicochemical Properties
While direct data for the target compound are sparse, inferences can be drawn from analogs:
- Molecular Weight: Estimated ~275–300 g/mol (based on 1-(5-bromo-2,4-dimethoxyphenyl)ethanone: 259.10 g/mol and 2-bromo-1-[3,5-di(CF₃)phenyl]ethanone: 329.08 g/mol ).
- Melting Point: Likely >100°C due to CF₃-induced crystallinity, similar to 2-bromo-1-[3,5-di(CF₃)phenyl]ethanone (mp: 95–98°C) .
- Solubility: Lower in polar solvents compared to hydroxylated analogs (e.g., 1-(2-hydroxy-5-methylphenyl)ethanone ) due to reduced hydrogen-bonding capacity.
Comparison with Analogs :
- 1-(3-Bromophenyl)ethanone is synthesized via straightforward Friedel-Crafts acylation , whereas the target compound may require optimized conditions due to CF₃-induced deactivation.
Biological Activity
1-(2-Bromo-3-trifluoromethyl-phenyl)-ethanone is a synthetic organic compound notable for its unique structural features, including bromine and trifluoromethyl groups. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
- IUPAC Name : 1-(2-Bromo-3-trifluoromethyl-phenyl)-ethanone
- Molecular Formula : C9H6BrF3O
- Molecular Weight : 267.04 g/mol
- CAS Number : 2003-10-3
The presence of halogen atoms, specifically bromine and trifluoromethyl groups, enhances the compound's reactivity and biological activity. These modifications can influence the interaction of the compound with biological targets, such as enzymes and receptors.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 1-(2-Bromo-3-trifluoromethyl-phenyl)-ethanone exhibit significant antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) analysis suggests that the presence of halogen atoms is crucial for enhancing antibacterial potency.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1-(2-Bromo-3-trifluoromethyl-phenyl)-ethanone | Staphylococcus aureus | 12.5 |
| 1-(2-Bromo-3-trifluoromethyl-phenyl)-ethanone | Escherichia coli | 25 |
| Control (Ciprofloxacin) | Staphylococcus aureus | 2 |
| Control (Ciprofloxacin) | Escherichia coli | 2 |
The minimum inhibitory concentration (MIC) values demonstrate that this compound has a moderate level of antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence supporting the anticancer potential of halogenated compounds. Research has shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways.
Case Study: Apoptosis Induction
A study investigating the effects of halogenated phenyl ketones on cancer cells reported that:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Mechanism : Induction of apoptosis via caspase activation
- Results : Significant reduction in cell viability at concentrations ranging from 5 to 20 µM after 48 hours of treatment.
These findings suggest that 1-(2-Bromo-3-trifluoromethyl-phenyl)-ethanone may possess similar anticancer properties, warranting further investigation.
The biological activity of 1-(2-Bromo-3-trifluoromethyl-phenyl)-ethanone is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : It may bind to specific receptors, altering cellular signaling pathways that lead to growth inhibition or apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, which can lead to oxidative stress and cell death in target cells.
Q & A
Q. How is 1-(2-Bromo-3-trifluoromethyl-phenyl)-ethanone synthesized, and what are critical experimental parameters?
Answer: The synthesis typically employs Friedel-Crafts acylation , where an acyl chloride reacts with a substituted benzene ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For bromo-trifluoromethyl derivatives, the electron-withdrawing nature of the substituents necessitates optimized reaction conditions:
- Temperature : 0–5°C to minimize side reactions (e.g., polyacylation).
- Solvent : Anhydrous dichloromethane or nitrobenzene to stabilize the acylium ion.
- Stoichiometry : Acyl chloride in slight excess (1.2–1.5 equiv.) to ensure complete conversion .
Validation : Confirm purity via GC-MS (retention time comparison) and ¹H NMR (absence of aromatic proton signals from unreacted starting material) .
Q. What spectroscopic methods are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and ketone carbonyl (δ 190–210 ppm). The electron-withdrawing Br and CF₃ groups deshield adjacent protons, causing distinct splitting patterns .
- FT-IR : Confirm ketone C=O stretch (~1680–1720 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 267 (C₉H₆BrF₃O⁺) with fragmentation patterns consistent with Br and CF₃ loss .
Q. How should researchers handle and store this compound safely?
Answer:
- Storage : Under inert gas (Ar/N₂) at 2–8°C in amber glass to prevent photodegradation. Use PTFE-lined caps to avoid reaction with moisture .
- Hazards : Limited toxicity data; assume irritant properties. Use PPE (gloves, goggles) and fume hoods during handling. Emergency protocols : Immediate rinsing with water for skin/eye contact .
Advanced Research Questions
Q. How do the bromo and trifluoromethyl substituents influence the compound’s electronic structure and reactivity?
Answer:
- Electronic Effects : The CF₃ group is strongly electron-withdrawing (-I effect), reducing electron density on the aromatic ring and directing electrophilic attacks to the para position. The Br atom exhibits a weaker -I effect but participates in resonance (-M), further deactivating the ring .
- Computational Insights : Density Functional Theory (DFT) studies (e.g., B3LYP/6-311+G(d,p)) reveal lowered HOMO energy (-8.2 eV), indicating reduced nucleophilicity. The LUMO (-1.5 eV) suggests susceptibility to nucleophilic aromatic substitution under forcing conditions .
Q. How can conflicting data on physical properties (e.g., melting points) be resolved?
Answer:
- Source Validation : Cross-reference NIST Chemistry WebBook (mp: 45–46°C ) with independent measurements. Discrepancies may arise from impurities or polymorphic forms.
- Methodology : Recrystallize from hexane/ethyl acetate and use differential scanning calorimetry (DSC) to confirm phase transitions. Purity ≥99% (HPLC) minimizes variability .
Q. What strategies optimize this compound’s use in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for Br-C activation. The electron-deficient aryl ring requires higher temperatures (80–100°C) and strong bases (Cs₂CO₃) .
- Solvent System : Toluene/water (3:1) with TBAB as a phase-transfer catalyst to enhance solubility of polar intermediates .
- Monitoring : Track reaction progress via TLC (Rf shift) and isolate products via flash chromatography (hexane:EtOAc gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
